Metronidazole Exhibits Lower In Vitro Potency Against Trichomonas vaginalis Clinical Isolates vs. Tinidazole, Secnidazole, and Ornidazole
In a direct head‑to‑head comparison of 94 T. vaginalis clinical isolates from South Africa, metronidazole demonstrated an 11% resistance rate (defined as MIC >2 mg/L), significantly higher than tinidazole (2%), secnidazole (1%), and ornidazole (0%). Additionally, only 61% of isolates were fully susceptible to metronidazole, compared with 80% to tinidazole, 75% to secnidazole, and 89% to ornidazole. MIC values for metronidazole were significantly higher than for the three comparator drugs (metronidazole vs. tinidazole, P = 0.0004; vs. secnidazole, P = 0.013; vs. ornidazole, P = 0.0002) [1].
| Evidence Dimension | In vitro susceptibility of T. vaginalis isolates |
|---|---|
| Target Compound Data | 11% resistant (MIC >2 mg/L); 61% susceptible (MIC <2 mg/L); 28% intermediate (MIC = 2 mg/L); geometric mean MIC not explicitly reported for metronidazole alone |
| Comparator Or Baseline | Tinidazole: 2% resistant, 80% susceptible, 18% intermediate. Secnidazole: 1% resistant, 75% susceptible, 24% intermediate. Ornidazole: 0% resistant, 89% susceptible, 11% intermediate. |
| Quantified Difference | Metronidazole resistance rate is 5.5‑fold higher than tinidazole (11% vs. 2%), 11‑fold higher than secnidazole (11% vs. 1%), and undefined vs. ornidazole (0%). Susceptibility rates: metronidazole 61% vs. ornidazole 89% (absolute difference 28 percentage points). |
| Conditions | 94 T. vaginalis clinical isolates from KwaZulu‑Natal, South Africa; Diamond's broth; 48 h anaerobic incubation at 37°C; MIC breakpoints: susceptible <2 mg/L, intermediate =2 mg/L, resistant >2 mg/L. |
Why This Matters
For researchers developing new trichomoniasis therapeutics or conducting resistance surveillance, metronidazole provides a benchmark of lower intrinsic susceptibility, making it the appropriate baseline comparator for evaluating novel agents.
- [1] Mtshali A, Ngcapu S, Govender K, Sturm AW, Moodley P, Naicker T. In Vitro Effect of 5‑Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiol Spectr. 2022;10(4):e00912‑22. doi:10.1128/spectrum.00912‑22 View Source
